molecular formula C23H29N3O4S B2394087 N1-(4-ethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898449-81-5

N1-(4-ethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2394087
CAS RN: 898449-81-5
M. Wt: 443.56
InChI Key: KYSPOQANMRAVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-ethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as Compound 21, is a novel small molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective agonist of the G protein-coupled receptor 40 (GPR40), which is expressed in pancreatic β-cells and plays a critical role in glucose-stimulated insulin secretion.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics Insights

A review by Johansson (1992) detailed the pharmacokinetics and pharmacodynamics of disulfiram and its metabolites, emphasizing the metabolic transformations and enzyme interactions within the body. This research can provide foundational knowledge for understanding how similarly complex molecules may behave or be metabolized, potentially offering insights into the pharmacokinetics of compounds like "N1-(4-ethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide" (Johansson, 1992).

Inhibitors and Therapeutic Targets

Penning (2017) discussed the inhibition of aldo-keto reductase (AKR) 1C3, highlighting the therapeutic potential of AKR1C3 inhibitors in treating hormonal and independent malignancies. The chemical classes reviewed could serve as a basis for exploring the inhibitory effects of new compounds on specific enzymes or pathways, relevant to the scientific applications of complex molecules like the one (Penning, 2017).

Chemical Warfare Agent Degradation

Munro et al. (1999) evaluated the degradation products of chemical warfare agents, providing insights into the environmental fate and toxicity of these compounds. Understanding the degradation pathways and environmental interactions of complex chemical agents can be crucial for assessing the potential applications or hazards of new chemical entities (Munro et al., 1999).

Advanced Oxidation Processes

Lee, von Gunten, and Kim (2020) critically assessed persulfate-based advanced oxidation processes (AOPs), discussing the activation mechanisms and oxidizing species involved. This review could offer a perspective on the role of novel compounds in catalyzing or undergoing oxidation reactions, relevant to environmental or pharmaceutical chemistry applications (Lee, von Gunten, & Kim, 2020).

properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(4-ethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-2-18-11-13-19(14-12-18)25-23(28)22(27)24-16-15-20-8-6-7-17-26(20)31(29,30)21-9-4-3-5-10-21/h3-5,9-14,20H,2,6-8,15-17H2,1H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSPOQANMRAVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-ethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.